![molecular formula C15H16N6OS2 B2934953 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-63-6](/img/structure/B2934953.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains several functional groups, including a thiadiazole ring, a triazole ring, and a carboxamide group . The molecule is part of the 1,3,4-thiadiazole derivatives, which have been studied for their potential anticancer properties .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The structure can be analyzed using various spectroscopic methods, including NMR, IR, mass spectrometry, and UV-vis . The compound’s structure can also be determined using X-ray crystallographic analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted using various computational tools. For example, the Log Octanol-Water Partition Coefficient (Log Kow) is estimated to be 4.42, indicating the compound’s lipophilicity . The boiling point is estimated to be 462.10°C, and the melting point is estimated to be 194.90°C .Aplicaciones Científicas De Investigación
Antimicrobial Agent
The compound has been synthesized and evaluated for its antimicrobial properties. It has shown promising results against a variety of bacterial and fungal strains . This application is significant due to the increasing resistance of microorganisms to existing antimicrobial drugs, which poses a major global health challenge. The compound’s efficacy in combating multi-drug resistant infections could be a valuable addition to the field of medicinal chemistry.
Antifungal Drug Development
In addition to its antimicrobial activity, the compound’s antifungal properties have been explored. The design and development of new antifungal drugs are crucial as fungal infections are becoming more difficult to treat due to the development of resistance to current treatments . This compound could potentially lead to the creation of new classes of antifungal medications.
Chemotherapeutic Research
The compound’s structure is of interest for the development of chemotherapeutic agents. Its synthesis and the exploration of new molecular mechanisms could lead to its use as a promising chemotherapeutic . Research in this area is vital for the innovation of cancer treatments, especially in targeting specific cancer cell lines with minimal side effects.
Biochemical Research
Derivatives of the compound’s ring systems are important as antimetabolic agents in biochemical reactions . This application is crucial for understanding and manipulating metabolic pathways, which can lead to the development of drugs that target specific metabolic disorders.
Synthetic Methodologies
The compound is also significant in the field of synthetic chemistry. Innovative synthetic methods for preparing such compounds have been reported, which are of interest to pharmaceutical applications and the development of new drugs . The advancement of synthetic methodologies can lead to more efficient and cost-effective drug production.
Catalysis and Green Chemistry
The compound’s synthesis aligns with the principles of green chemistry, including “metal-free” and “solvent-free” reactions. This is important for the development of environmentally friendly and sustainable chemical processes . The compound’s role in catalysis and green chemistry demonstrates its potential beyond pharmaceuticals, contributing to the advancement of chemical manufacturing practices that are less harmful to the environment.
Direcciones Futuras
Propiedades
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS2/c1-4-23-15-19-18-14(24-15)16-13(22)12-10(3)21(20-17-12)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3,(H,16,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHOPIIMDVFUCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

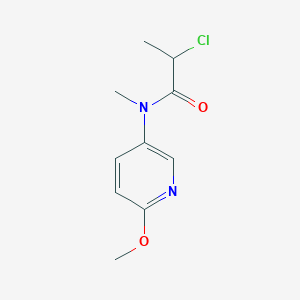
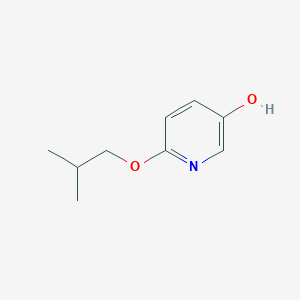

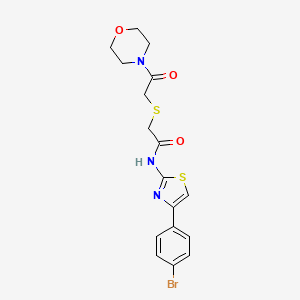
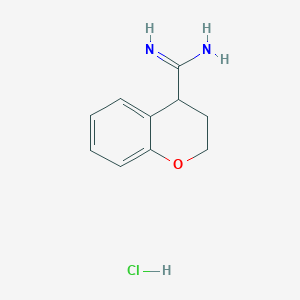
![2-(4-methylbenzenesulfonamido)-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2934881.png)
![2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole](/img/structure/B2934882.png)
![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide](/img/structure/B2934884.png)
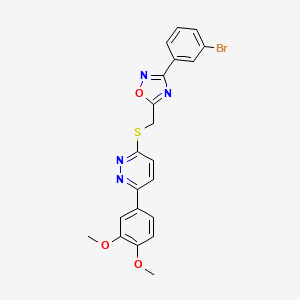
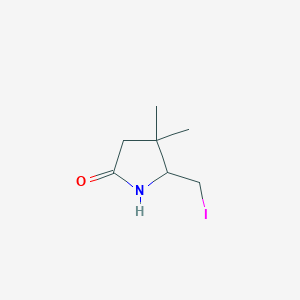
![N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2934889.png)
![Ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B2934890.png)

![(1S,2R,5R)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2934893.png)